o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt,
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate Cyclohexylammonium Salt encompasses a complex arrangement of functional groups that determine its biochemical properties and enzymatic substrate characteristics. The compound possesses a molecular formula of C₁₈H₂₉N₂O₁₁P with a molecular weight of 480.40 daltons, representing a sophisticated galactopyranoside derivative bearing both nitrophenyl and phosphate functionalities. The stereochemical configuration follows the β-D-galactopyranoside pattern, where the galactose unit maintains its characteristic pyranoid ring conformation with specific hydroxyl group orientations that are essential for enzyme recognition and binding.
The nitrophenyl moiety adopts an ortho-substitution pattern on the phenyl ring, creating a specific electronic environment that contributes to the compound's chromogenic properties. The galactose ring system exhibits the typical ⁴C₁ chair conformation, which positions the hydroxyl groups in equatorial and axial orientations according to standard galactose stereochemistry. The 6-position phosphate group introduces a significant ionic character to the molecule, requiring the presence of the cyclohexylammonium counterion for charge neutralization and structural stability.
Computational chemistry data reveals important molecular descriptors that characterize the three-dimensional structure. The topological polar surface area measures 215.07 Ų, indicating substantial hydrophilic character that influences solubility and membrane permeability properties. The calculated logarithmic partition coefficient (LogP) of 0.1683 suggests moderate lipophilicity, while the presence of 10 hydrogen bond acceptors and 6 hydrogen bond donors creates an extensive network of potential intermolecular interactions. The molecular structure contains 6 rotatable bonds, providing conformational flexibility that may be important for enzyme-substrate interactions.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉N₂O₁₁P |
| Molecular Weight | 480.40 g/mol |
| Topological Polar Surface Area | 215.07 Ų |
| Logarithmic Partition Coefficient | 0.1683 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 6 |
| Rotatable Bonds | 6 |
Crystallographic Analysis and Hydrogen Bonding Networks
Crystallographic investigations of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate Cyclohexylammonium Salt and related compounds reveal intricate three-dimensional arrangements that are stabilized by extensive hydrogen bonding networks. While direct crystallographic data for the specific cyclohexylammonium salt form may be limited, structural analysis of closely related galactopyranoside compounds provides valuable insights into the likely crystal packing and intermolecular interactions. The crystal structures of similar nitrophenyl galactopyranosides typically crystallize as monohydrates, incorporating water molecules that participate in the hydrogen bonding network and contribute to crystal stability.
The pyranoid ring of the galactose unit maintains its characteristic ⁴C₁ conformation in the crystalline state, with the nitrophenyl moiety adopting an essentially planar configuration. The angle between the mean planes of the phenyl and nitro groups typically measures approximately 2.6 degrees, indicating minimal deviation from coplanarity and optimal π-electron delocalization. This planarity is crucial for the chromogenic properties of the compound and influences its spectroscopic characteristics.
Hydrogen bonding patterns in cyclohexylammonium-containing structures demonstrate the formation of extensive three-dimensional networks that stabilize the crystal lattice. Research on related cyclohexylammonium phosphate systems reveals the formation of sheet-like structures through hydrogen bonding between the protonated amine groups of cyclohexylamine and the phosphate oxygen atoms. These interactions create layered arrangements where polar regions containing the phosphate groups and ammonium cations alternate with hydrophobic regions formed by the cyclohexyl rings.
The hydrogen bonding network typically involves multiple types of interactions, including classical N-H⋯O hydrogen bonds between the cyclohexylammonium nitrogen and phosphate oxygens, O-H⋯O interactions involving the galactose hydroxyl groups, and weaker C-H⋯O contacts that provide additional stabilization. Water molecules, when present, serve as bridging entities that extend the hydrogen bonding network and enhance crystal stability. The resulting crystal structure exhibits a sandwich-type layer organization with mutually stacking polar layers connected by extensive hydrogen bonding and hydrophobic layers consisting of the cyclohexyl components.
Cyclohexylammonium Counterion Interactions with Phosphate Group
The cyclohexylammonium cation plays a fundamental role in the structural organization and stability of o-Nitrophenyl β-D-Galactopyranoside-6-phosphate Cyclohexylammonium Salt through its specific interactions with the phosphate functionality. The selection of cyclohexylamine as the counterion is not arbitrary but reflects its optimal properties for creating stable salt forms with phosphorylated compounds. The cyclohexylammonium ion provides effective charge neutralization while introducing favorable structural features that enhance crystallization and storage stability.
The protonated cyclohexylamine adopts a chair conformation similar to its neutral form, but the positive charge on the nitrogen atom significantly alters its interaction profile. The ammonium functionality engages in strong electrostatic interactions with the negatively charged phosphate oxygens, creating ion pairs that serve as fundamental building blocks for the crystal structure. These ionic interactions are supplemented by directional hydrogen bonds between the N-H protons of the ammonium group and the phosphate oxygen lone pairs, resulting in well-defined geometric arrangements.
Crystallographic studies of related cyclohexylammonium phosphate compounds demonstrate that these systems typically form layered structures where the ionic interactions between ammonium and phosphate groups create strongly bound units. The cyclohexyl rings contribute to the overall packing through van der Waals interactions and create hydrophobic domains that influence the solubility characteristics of the compound. The spatial arrangement of multiple cyclohexylammonium cations around a single phosphate group can lead to complex packing patterns that maximize electrostatic stabilization while minimizing steric repulsion.
The influence of the cyclohexylammonium counterion extends beyond simple charge neutralization to affect the compound's physical properties and biochemical behavior. The bulky nature of the cyclohexyl group may provide steric protection for the phosphate functionality, potentially influencing enzymatic hydrolysis rates and substrate specificity. Additionally, the hydrophobic character of the cyclohexyl rings can affect the compound's solubility profile and distribution behavior in biological systems, making it particularly suitable for certain experimental conditions and assay formats.
| Interaction Type | Participants | Geometric Parameters |
|---|---|---|
| Electrostatic | NH₃⁺ - PO₄³⁻ | Strong coulombic attraction |
| Hydrogen Bonding | N-H⋯O-P | Distances: 2.8-3.2 Å |
| Van der Waals | Cyclohexyl rings | Hydrophobic clustering |
| Steric Effects | Bulky cyclohexyl | Phosphate protection |
The preparation of the cyclohexylammonium salt typically involves neutralization of the phosphoric acid functionality with cyclohexylamine under controlled conditions. The resulting salt form exhibits enhanced stability compared to the free acid, with the ionic interactions preventing decomposition and facilitating purification and storage. The cyclohexylammonium counterion thus serves multiple functions: charge neutralization, structural stabilization, and optimization of physical properties for biochemical applications.
Properties
CAS No. |
25405-62-3 |
|---|---|
Molecular Formula |
C₁₂H₁₆NO₁₁P·C₆H₁₃N |
Molecular Weight |
480.2 |
Origin of Product |
United States |
Preparation Methods
Glycosylation: Formation of o-Nitrophenyl β-D-Galactopyranoside
The glycosidic bond between D-galactose and o-nitrophenol is established via a Koenigs-Knorr reaction. Here, galactose is activated as a bromide or trichloroacetimidate derivative under anhydrous conditions. Reaction with o-nitrophenol in the presence of silver oxide or Lewis acids (e.g., BF₃·Et₂O) yields the β-anomer preferentially. Key parameters include:
Regioselective Phosphorylation at the 6-Position
The 6-hydroxyl group of galactopyranoside is phosphorylated using POCl₃ in pyridine or dimethylformamide (DMF). To ensure regioselectivity, transient protection of other hydroxyl groups (e.g., acetyl or benzyl) is necessary. After phosphorylation, deprotection under mild alkaline conditions (e.g., NaOMe/MeOH) removes acetyl groups without cleaving the phosphate ester.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Phosphorylating Agent | POCl₃ (2.5 equiv) |
| Base | Pyridine (5.0 equiv) |
| Temperature | −10°C to 0°C |
| Reaction Time | 4–6 hours |
| Yield | 50–65% |
Cyclohexylammonium Salt Formation
The acidic phosphate group (pKa ~1–2) is neutralized with cyclohexylamine in a polar aprotic solvent (e.g., ethanol or acetone). The salt precipitates upon cooling and is recrystallized for purity.
Optimized Protocol :
-
Dissolve phosphorylated intermediate in ethanol (20 mL/g).
-
Add cyclohexylamine (1.1 equiv) dropwise at 0°C.
-
Stir for 1 hour, then filter and wash with cold ethanol.
-
Dry under vacuum to obtain a yellow crystalline solid (yield: 85–90%).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR :
-
IR : Peaks at 1240 cm⁻¹ (P=O) and 850 cm⁻¹ (P-O-C).
-
Mass Spectrometry : ESI-MS m/z 480.41 [M+H]⁺ aligns with the molecular formula C₁₈H₂₉N₂O₁₁P.
Industrial-Scale Production Considerations
Batch processes in reactors (50–500 L) utilize automated temperature and pH control to ensure reproducibility. Key challenges include:
-
Cost Efficiency : Recycling solvents and optimizing reagent stoichiometry.
-
Safety : Handling POCl₃ requires inert atmospheres and corrosion-resistant equipment.
-
Quality Control : In-process HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile) ensures >98% purity.
Comparative Analysis of Alternative Methods
Chemical Reactions Analysis
Types of Reactions
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate, Cyclohexylammonium Salt primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing o-nitrophenol and galactose-6-phosphate.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-galactosidase, typically under mild aqueous conditions.
Phosphorylation: Using phosphorylating agents like POCl₃ in the presence of bases such as pyridine.
Major Products
o-Nitrophenol: A yellow compound detectable by its absorbance at 420 nm.
Galactose-6-phosphate: A phosphorylated sugar derivative.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H36N O11P
- Molecular Weight : 545.52 g/mol
- CAS Number : 25405-62-3
The compound serves as a substrate for β-galactosidase, an enzyme that hydrolyzes glycosidic bonds in galactosides. Its structural features enhance its specificity and sensitivity in various assays.
Enzyme Activity Assays
o-Nitrophenyl β-D-Galactopyranoside-6-phosphate is primarily used as a substrate in enzyme activity assays for β-galactosidase. The hydrolysis of this compound results in the release of o-nitrophenol, which can be quantified colorimetrically.
- Case Study : A study demonstrated the effectiveness of ONPG-6-P in detecting β-galactosidase activity in microbial cultures. By immobilizing ONPG within hydrogel matrices, researchers were able to create a colorimetric diagnostic test that selectively measures enzyme concentration, facilitating the differentiation of microorganisms during lactose fermentation .
Diagnostic Applications
The compound has significant potential in clinical diagnostics, particularly for identifying bacterial infections or enzyme deficiencies.
- Example : The use of ONPG-6-P has been explored for the detection of pathogenic bacteria in water samples. The color change resulting from enzyme activity allows for rapid assessment of microbial contamination, making it a valuable tool in environmental monitoring .
Biocatalysis and Biotechnology
In biocatalysis, ONPG-6-P can be employed to study enzyme kinetics and mechanisms.
- Research Insight : A study highlighted the immobilization of ONPG on gelatin-based hydrogels to detect specific biocatalysts efficiently. This method simplifies the detection process while maintaining high specificity for β-galactosidase, which is crucial for applications in biotechnology .
Data Table: Summary of Applications
Biological Activity
o-Nitrophenyl β-D-galactopyranoside-6-phosphate, cyclohexylammonium salt (ONPG-6-P), is a chromogenic substrate primarily utilized for detecting β-galactosidase activity. This compound is significant in various biological and biochemical applications, including enzyme assays, microbiological studies, and potential therapeutic uses. This article explores the biological activities associated with ONPG-6-P, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C₁₃H₁₈N₁O₈P
- Molecular Weight : 365.24 g/mol
- CAS Number : 25405-62-3
ONPG-6-P functions as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. The hydrolysis of ONPG-6-P results in the release of o-nitrophenol, which can be quantified spectrophotometrically due to its yellow color. This property makes ONPG-6-P a valuable tool in enzymatic assays and microbial detection.
1. Enzyme Detection
ONPG-6-P is widely employed in microbiology for the detection of coliform bacteria through β-galactosidase assays. The compound's ability to produce a measurable color change upon enzymatic action allows for rapid identification of bacterial contamination in water and food samples.
2. Antimicrobial Properties
Recent studies indicate that ONPG-6-P may possess antimicrobial activities against various pathogens. It has been shown to inhibit the growth of certain bacteria by interfering with their metabolic pathways. This suggests potential applications in developing new antimicrobial agents.
3. Cellular Mechanisms
Research has highlighted the involvement of ONPG-6-P in various cellular processes:
- Apoptosis : ONPG-6-P has been linked to apoptosis pathways, suggesting it may influence cell death mechanisms under specific conditions.
- Autophagy : Studies indicate that ONPG-6-P can modulate autophagy processes, impacting cellular homeostasis and survival.
Case Studies
Applications
The versatility of ONPG-6-P extends across multiple fields:
- Microbiology : Used for detecting coliforms and other bacteria in environmental samples.
- Biochemistry : Employed in enzyme assays to study β-galactosidase activity.
- Pharmaceutical Research : Investigated for potential therapeutic roles due to its influence on cellular mechanisms like apoptosis and autophagy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s key differentiator is its C6-phosphate modification , enabling specificity for phosphorylase enzymes. Below is a comparative analysis with structurally related substrates:
Enzymatic Specificity
- The C6-phosphate group in o-nitrophenyl β-D-galactopyranoside-6-phosphate restricts its utility to enzymes capable of hydrolyzing phosphorylated substrates, such as 6-P-β-galactosidase in bacterial metabolism .
- In contrast, ONPG is hydrolyzed by non-phosphorylated β-galactosidase, commonly used in lactose digestion assays .
Solubility and Stability
- The cyclohexylammonium counterion improves aqueous solubility compared to sodium salts (e.g., 4-nitrophenyl sulfated glycosides in ), which may precipitate in high-ionic-strength buffers .
- Lipophilic modifications (e.g., TBDPS groups in ) reduce water solubility but enhance membrane permeability for intracellular enzyme targeting .
Q & A
Q. What is the role of o-nitrophenyl β-D-galactopyranoside-6-phosphate cyclohexylammonium salt in enzymatic assays?
This compound is a chromogenic substrate used to measure 6-phospho-β-galactosidase (6-P-β-galactosidase) activity. The enzyme cleaves the β-galactosidic bond, releasing o-nitrophenol, which is quantified spectrophotometrically at 420 nm. This assay is critical for studying bacterial metabolism, particularly in Streptococcus thermophilus and other lactose-metabolizing microbes . Methodologically, homogenized fecal samples or bacterial lysates are incubated with the substrate under controlled pH and temperature. The cyclohexylammonium counterion enhances solubility and stabilizes the phosphate group .
Q. How should this compound be handled and stored to ensure experimental reproducibility?
Store at 0–6°C in desiccated conditions to prevent hydrolysis of the phosphate ester bond. Prior to use, dissolve in a buffered solution (e.g., phosphate buffer, pH 6.5–7.5) and filter-sterilize to avoid microbial contamination. Degradation can be monitored via thin-layer chromatography (TLC) or HPLC if activity assays yield inconsistent results .
Q. What detection methods are compatible with this substrate in kinetic studies?
Colorimetric detection at 420 nm is standard due to the o-nitrophenol product’s absorbance. For low-concentration samples, fluorogenic analogs (e.g., 6-chloro-3-indolyl derivatives) may be substituted, but these require β-galactosidase-coupled reactions and fluorescence plate readers .
Advanced Research Questions
Q. How can discrepancies in kinetic parameters (e.g., Km, Vmax) be resolved when using this substrate across different microbial strains?
Strain-specific variations in enzyme affinity or allosteric regulation may cause conflicting kinetic data. To address this:
- Perform competitive inhibition assays with structural analogs (e.g., β-L-fucose-1-phosphate) to identify substrate specificity .
- Validate enzyme purity via SDS-PAGE and activity staining.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, accounting for cyclohexylammonium’s ionic interactions .
Q. What structural modifications of the substrate could enhance specificity for 6-P-β-galactosidase over non-target phosphatases?
Replace the o-nitrophenyl group with bulkier aromatic moieties (e.g., 5-bromo-4-chloro-3-indolyl) to sterically hinder non-specific phosphatase access. Alternatively, substitute the phosphate group with a sulfonate to resist hydrolysis by alkaline phosphatases . The cyclohexylammonium salt’s stability in aqueous buffers makes it suitable for such modifications .
Q. How does the cyclohexylammonium counterion influence substrate stability in long-term enzymatic assays?
The cyclohexylammonium ion reduces electrostatic repulsion between phosphate groups, preventing aggregation. It also buffers pH fluctuations in low-ionic-strength solutions. Comparative studies with sodium or potassium salts show a 20–30% increase in substrate half-life when using cyclohexylammonium, critical for multi-hour kinetic assays .
Q. What experimental controls are essential when using this substrate in complex biological matrices (e.g., fecal homogenates)?
- Blank controls : Incubate substrate with heat-inactivated enzyme to account for auto-hydrolysis.
- Matrix interference controls : Add known inhibitors (e.g., 1 mM EDTA for metallophosphatases) to isolate 6-P-β-galactosidase activity.
- Standard curve validation : Spike samples with purified o-nitrophenol to confirm linear detection range .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
